molecular formula C17H14N4OS B10878892 N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide

N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide

Cat. No.: B10878892
M. Wt: 322.4 g/mol
InChI Key: KNSXYOPDXLDMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA is a thiourea derivative known for its potential applications in various scientific fields. This compound features a quinoline ring substituted with a methyl group at the 2-position and a pyridine ring attached through a carbonyl group to the thiourea moiety. The unique structure of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA typically involves the reaction of 2-methyl-8-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-aminopyridine to yield the desired thiourea derivative. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA may involve similar synthetic routes but on a larger scale. Optimization of reaction parameters, such as solvent choice, temperature control, and purification techniques, is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms can be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thiourea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents at low temperatures.

    Substitution: Various nucleophiles (amines, alcohols); reactions may require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical assays.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical reactivity.

Mechanism of Action

The mechanism of action of N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHYL-8-QUINOLYL)-N’-(2-PYRIDYLCARBONYL)THIOUREA: Similar structure but with a different position of the pyridine ring.

    N-(2-METHYL-8-QUINOLYL)-N’-(4-PYRIDYLCARBONYL)THIOUREA: Similar structure but with the pyridine ring at the 4-position.

    N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)UREA: Similar structure but with a urea moiety instead of thiourea.

Uniqueness

N-(2-METHYL-8-QUINOLYL)-N’-(3-PYRIDYLCARBONYL)THIOUREA stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both quinoline and pyridine rings, along with the thiourea moiety, provides a unique combination of properties that can be exploited in various scientific applications.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-[(2-methylquinolin-8-yl)carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H14N4OS/c1-11-7-8-12-4-2-6-14(15(12)19-11)20-17(23)21-16(22)13-5-3-9-18-10-13/h2-10H,1H3,(H2,20,21,22,23)

InChI Key

KNSXYOPDXLDMCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=S)NC(=O)C3=CN=CC=C3)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.